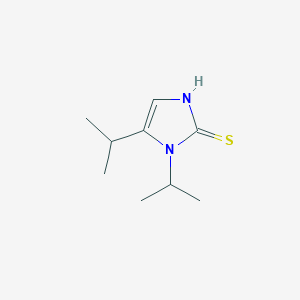
1,5-bis(propan-2-yl)-1H-imidazole-2-thiol
Übersicht
Beschreibung
1,5-Bis(propan-2-yl)-1H-imidazole-2-thiol (BPT) is a novel thiol-containing compound with potential applications in the fields of medicinal chemistry, biochemistry, and physiology. BPT is a derivative of the imidazole class of compounds, and is composed of two propan-2-yl groups attached to an imidazole ring. BPT has been found to possess various properties that make it an attractive molecule for research and development.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
“1,5-bis(propan-2-yl)-1H-imidazole-2-thiol” can be utilized as a corrosion inhibitor . Thiophene derivatives, which share a similar sulfur-containing heterocycle, are known to be effective in protecting metals from corrosion . This compound could be applied in industrial settings to prolong the lifespan of metal structures and components.
Organic Semiconductor Development
The compound’s structure suggests potential use in the development of organic semiconductors . Thiophene-based molecules are prominent in advancing organic semiconductor technology, which is crucial for creating more efficient electronic devices .
Fabrication of OLEDs
Given the relevance of thiophene derivatives in the fabrication of organic light-emitting diodes (OLEDs) , “1,5-bis(propan-2-yl)-1H-imidazole-2-thiol” may contribute to the development of new OLED materials that offer better performance and durability .
Pharmacological Research
Thiophene analogs exhibit a range of pharmacological properties. This compound could be explored for potential anticancer , anti-inflammatory , and antimicrobial activities, among others, opening new avenues in drug development .
Organic Field-Effect Transistors (OFETs)
The compound’s potential application in the production of OFETs is significant. OFETs are critical components in various electronic devices, and improvements in their materials can lead to more efficient and compact electronics .
Antihypertensive and Anti-atherosclerotic Agents
Exploring the compound’s use as an antihypertensive and anti-atherosclerotic agent could be groundbreaking. Thiophene derivatives have shown promise in these areas, suggesting that this compound may also possess similar therapeutic effects .
Advanced Synthesis Techniques
Finally, “1,5-bis(propan-2-yl)-1H-imidazole-2-thiol” could play a role in the development of advanced synthesis techniques for thiophene derivatives. It could be used in various condensation reactions, such as the Gewald or Paal–Knorr syntheses, to create aminothiophene derivatives with potential applications across different fields .
Eigenschaften
IUPAC Name |
3,4-di(propan-2-yl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-6(2)8-5-10-9(12)11(8)7(3)4/h5-7H,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKAUEIJPSQTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



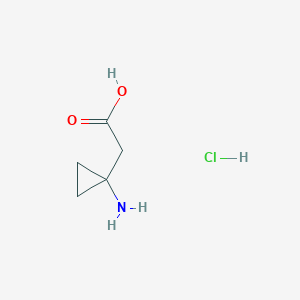
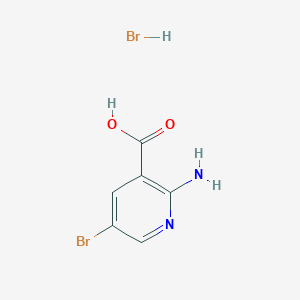
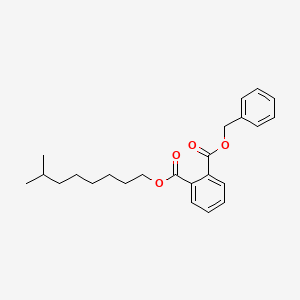
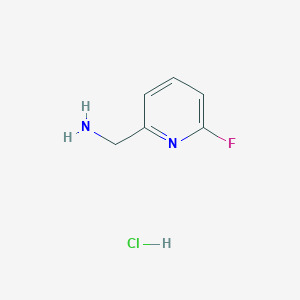

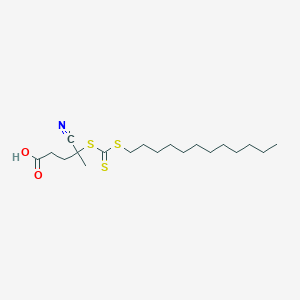
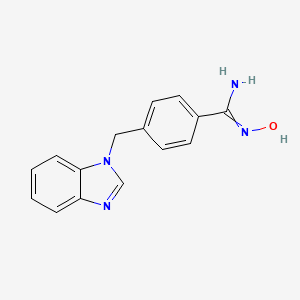

![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)
![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)

![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)
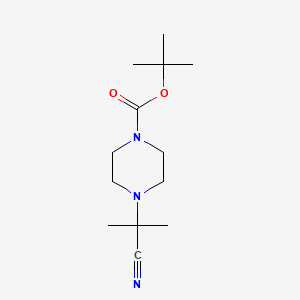
![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)